N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18901392
InChI: InChI=1S/C21H15F2N3O3S/c22-14-6-4-13(5-7-14)11-26-20(28)19-17(8-9-30-19)25(21(26)29)12-18(27)24-16-3-1-2-15(23)10-16/h1-10H,11-12H2,(H,24,27)
SMILES:
Molecular Formula: C21H15F2N3O3S
Molecular Weight: 427.4 g/mol

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

CAS No.:

Cat. No.: VC18901392

Molecular Formula: C21H15F2N3O3S

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide -

Specification

Molecular Formula C21H15F2N3O3S
Molecular Weight 427.4 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C21H15F2N3O3S/c22-14-6-4-13(5-7-14)11-26-20(28)19-17(8-9-30-19)25(21(26)29)12-18(27)24-16-3-1-2-15(23)10-16/h1-10H,11-12H2,(H,24,27)
Standard InChI Key VMKFZGNKZBMUJP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Introduction

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide exhibits promising biological activities. Its structural components indicate potential efficacy in therapeutic areas such as oncology and inflammation management. The compound's unique properties make it suitable for interaction studies involving various biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide. These include variations in halogen substitution and ring systems, which may influence their pharmacological properties and therapeutic potential.

Compound NameMolecular FormulaUnique Features
N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamideContains chlorine instead of fluorine; potential different biological activity due to halogen variation.
5-Fluoro-N-(4-methylphenyl)-1H-pyrazole-4-carboxamideFeatures a pyrazole ring; different mechanism of action compared to thieno[3,2-d]pyrimidines.
6-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)pyrimidin-4-amineIsoxazole ring present; offers insights into different pharmacological profiles.

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